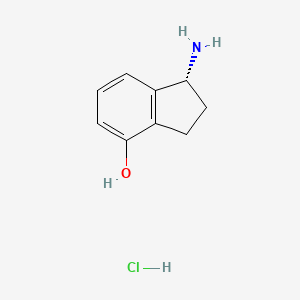

(R)-1-氨基-茚满-4-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction (XRD) . Unfortunately, specific details about the molecular structure analysis of “®-1-Amino-indan-4-ol hydrochloride” are not available in the search results.

Chemical Reactions Analysis

Amino acids, which “®-1-Amino-indan-4-ol hydrochloride” may be related to, can act as both an acid and a base. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .

科学研究应用

亲水相互作用色谱 (HILIC) 用于分离

HILIC 中的固定相和流动相

HILIC 是分离极性、弱酸性或碱性样品的反相液相色谱的替代方法。此方法在富含有机溶剂的水性有机流动相中利用极性色谱柱,增强质谱中的电离。它适用于肽、蛋白质、寡糖、药物、代谢物和各种天然化合物的分离。HILIC 模式中的选择性补充了反相和其他模式,使其对二维应用具有吸引力 (Jandera, 2011)。

代谢组学中的 HILIC-MS

HILIC 与 MS 相结合是代谢组学研究中反相色谱的有吸引力的补充,扩展了可检测分析物的数量,并提供了更全面的代谢物覆盖范围。这种组合对于测量更极性的生物分子特别有用,增强了代谢物检测的全面性 (Tang 等人,2016)。

氨基酸分析和衍生化

氨基酸分析中的茚三酮反应

茚三酮反应发现于 1910 年,对于分析各种科学领域的氨基酸、肽和蛋白质至关重要。它与伯氨基形成独特的紫色染料,适用于农业、生物医学和营养科学等领域。此反应对于通过所有反应性伯胺创建可溶性生色团是独一无二的,使其成为分析化学和生物化学中的一项基本技术 (弗里德曼,2004)。

氨基酸分析中的柱后衍生化

液相色谱与柱后衍生化相结合提高了氨基酸分析中的灵敏度和选择性。这是一种多功能方法,允许使用不同的检测器同时分析多种化合物,使其在药物研究中变得越来越重要 (Rigas,2012)。

对映体分离和手性衍生化剂

- 氨基酸作为对映体分离中的手性助剂:氨基酸和氨基酸酰胺在基于三聚氰氯的手性衍生化剂中用作手性助剂,用于液相色谱中的间接对映异构体拆分。这种方法对于控制制药行业的对映异构体纯度以及开发各种手性化合物的间接拆分方法至关重要 (巴特拉和布尚,2014)。

属性

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLOQNUHOBFPFP-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Amino-indan-4-ol hydrochloride | |

CAS RN |

2097073-21-5 |

Source

|

| Record name | 1H-Inden-4-ol, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)